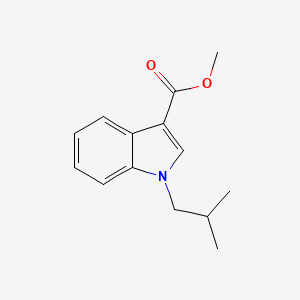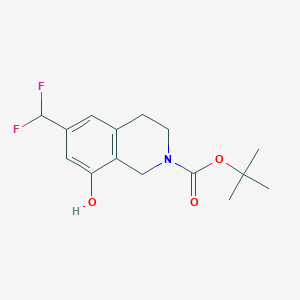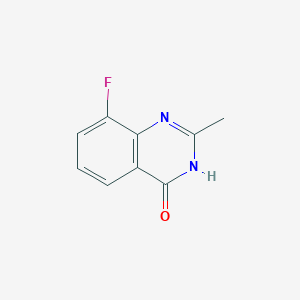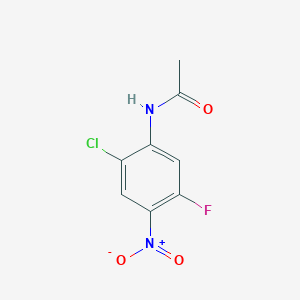
N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide is an organic compound with the molecular formula C8H6ClFN2O3 It is a derivative of acetanilide, where the phenyl ring is substituted with chlorine, fluorine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide typically involves a multi-step process. One common method starts with the nitration of 2-chloro-5-fluoroaniline to introduce the nitro group. This is followed by acetylation to form the acetamide derivative. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and acetic anhydride for acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are often used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Reduction: The major product is N-(2-chloro-5-fluoro-4-amino-phenyl)acetamide.
Substitution: Depending on the substituent introduced, various derivatives can be formed.
Oxidation: Oxidized derivatives with different functional groups can be obtained.
Applications De Recherche Scientifique
N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-chloro-5-fluoro-4-amino-phenyl)acetamide: A reduction product with similar structural features.
N-(2-chloro-5-fluoro-4-methyl-phenyl)acetamide: A derivative with a methyl group instead of a nitro group.
N-(2-chloro-5-fluoro-4-hydroxy-phenyl)acetamide: A hydroxylated derivative.
Uniqueness
N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H6ClFN2O3 |
|---|---|
Poids moléculaire |
232.59 g/mol |
Nom IUPAC |
N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-3-6(10)8(12(14)15)2-5(7)9/h2-3H,1H3,(H,11,13) |
Clé InChI |
JVJCQLUDGDQOCF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


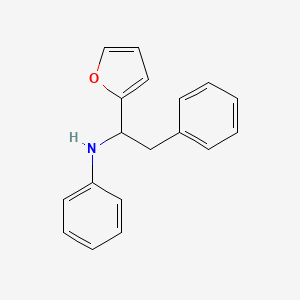

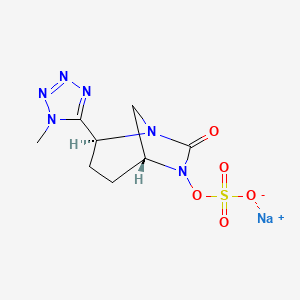




![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)
![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)
